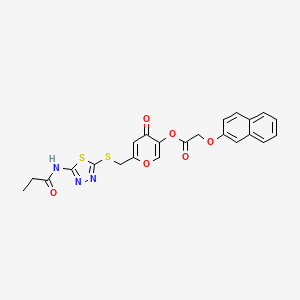

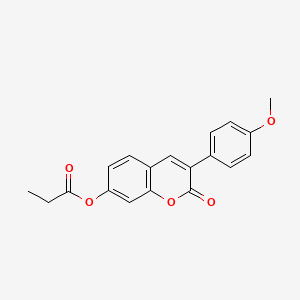

![molecular formula C22H29N3OS B2528840 3-环己基-N-[2-(2,3-二甲苯基)-4,6-二氢噻吩并[3,4-c]吡唑-3-基]丙酰胺 CAS No. 450343-79-0](/img/structure/B2528840.png)

3-环己基-N-[2-(2,3-二甲苯基)-4,6-二氢噻吩并[3,4-c]吡唑-3-基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

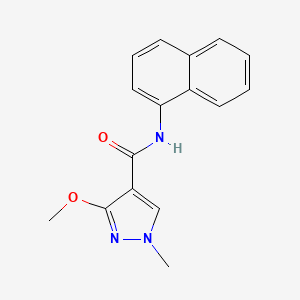

The compound "3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, analgesic, antidepressant, and immunomodulating effects .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of various aminating agents with a suitable substrate in the presence of an acid catalyst. For instance, efficient synthesis of pyrazolopyrimidines has been achieved by treating 1H-pyrazol-5-yl-N,N-dimethylformamidine with cyanamide under acidic conditions . Similarly, the synthesis of N,N-disubstituted propanamides and propanamines from pyrazole precursors has been described, indicating the versatility of pyrazole chemistry in generating a wide array of functionalized compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further functionalized with various substituents. The presence of a cyclohexyl group, as in the case of the compound , can influence the molecular conformation and potentially the biological activity. X-ray diffraction studies of related compounds have revealed insights into the coordination and supramolecular interactions of pyrazole derivatives .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and condensation. The reactivity of these compounds is influenced by the nature of the substituents and the reaction conditions. For example, cyclohexylamine reacts differently with chloro-substituted pyrazole carbaldehydes depending on the aryl substituent, leading to different products . These reactions are crucial for the design and synthesis of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetic profile and its suitability for drug development. The electronic polarization observed in some pyrazole compounds suggests potential reactivity and interactions with biological targets .

科学研究应用

抗抑郁潜力

对与3-环己基-N-[2-(2,3-二甲苯基)-4,6-二氢噻吩并[3,4-c]吡唑-3-基]丙酰胺结构相关的化合物的研究已经确定了潜在的抗抑郁特性。例如,一系列小的化合物,包括N,N-二甲基-3,4-二苯基-1H-吡唑-1-丙胺,已被证明是一种具有减少副作用的抗抑郁剂。该化合物在标准抗抑郁剂测定中与丙咪嗪等效,但没有表现出明显的抗胆碱能作用,也没有拮抗可乐定和胍乙啶的降压作用,表明其具有良好的抗抑郁效果 (Bailey 等,1985)。

抗菌和抗炎药

已经合成了一系列带有芳基磺酸酯部分的新型吡唑、异恶唑、苯并恶杂环己烯、苯并噻杂环己烯和苯并二氮杂卓衍生物,并评估了它们的抗菌和抗炎活性。这些化合物是使用多组分环缩合反应制备的,显示出作为抗菌和抗炎剂的巨大潜力 (Kendre 等,2015)。

配位化合物和配体行为

已经制备了3-(吡唑-1-基)丙酰胺(PPA)和相关配体的衍生物,重点关注与氯化钯(II)的配位行为。这项研究提供了对这种配位化合物的结构性质和潜在应用的见解,包括催化和材料科学 (Palombo 等,2019)。

结构多样的文库的合成

使用3-二甲氨基-1-(噻吩-2-基)丙-1-酮盐酸盐作为烷基化和闭环反应中的起始原料,可以生成结构多样的化合物文库。这种方法突出了3-环己基-N-[2-(2,3-二甲苯基)-4,6-二氢噻吩并[3,4-c]吡唑-3-基]丙酰胺相关结构在合成各种生物活性分子中的灵活性和实用性 (Roman,2013)。

属性

IUPAC Name |

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3OS/c1-15-7-6-10-20(16(15)2)25-22(18-13-27-14-19(18)24-25)23-21(26)12-11-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJPQBQOFAJXQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)

![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)

![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)